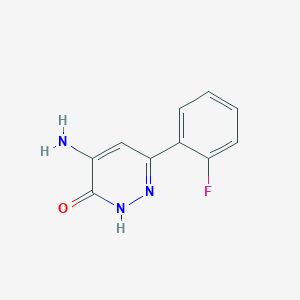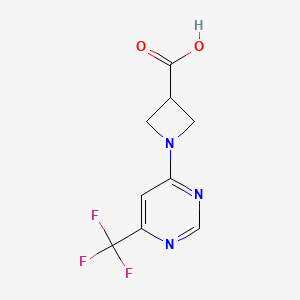
1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid, often referred to as TFPA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals and other chemical compounds. It is a highly versatile compound that can be used in a variety of applications and is particularly useful in the synthesis of other compounds. In this article, we will explore the synthesis method of TFPA, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines (TFMP) and its derivatives, which include “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .
Antitumor Activity
Trifluoromethyl-containing polysubstituted pyrimidine derivatives have shown promising antitumor activity . Some compounds have demonstrated significant anti-proliferative activities, with IC50 values better than that of the positive control 5-fluorouracil .
Neuroprotective and Anti-neuroinflammatory Applications
Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These compounds have shown promising results in in-vitro models .
Antifungal, Insecticidal, and Anticancer Properties
Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-7(14-4-13-6)15-2-5(3-15)8(16)17/h1,4-5H,2-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHGUQXWOPVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475622.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)


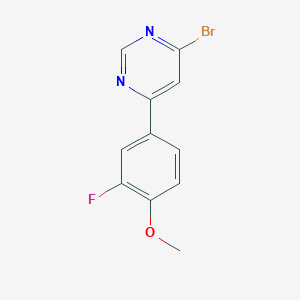
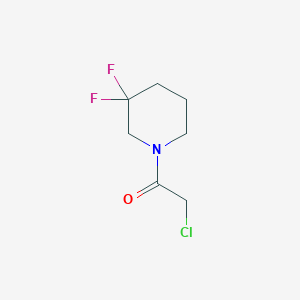

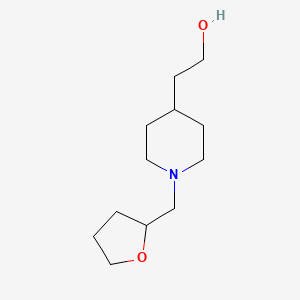
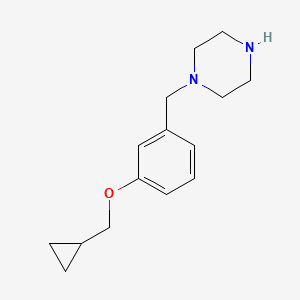
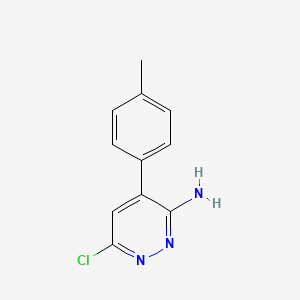

![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)

